![molecular formula C21H29N3O5 B3098307 Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester CAS No. 1333231-44-9](/img/structure/B3098307.png)

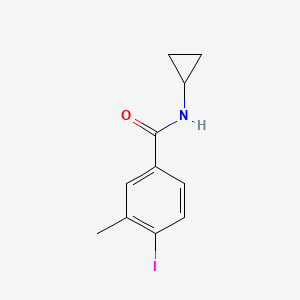

Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester

Übersicht

Beschreibung

GC-373 ist eine Peptidaldehy-Verbindung, die aus dem Bisulfidaddukt, GC-376 freier Säure, metabolisiert wird . GC-373 hat ein Potenzial gezeigt, das M-Pro-Ziel in verschiedenen Coronavirus-Stämmen, einschließlich Katzen-, Nerz- und Frettchen-Coronaviren, zu hemmen . Es wurde auch auf seine potenziellen therapeutischen Anwendungen gegen SARS-CoV-2 untersucht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

GC-373 wird durch eine Reihe chemischer Reaktionen synthetisiert, die mit dem Bisulfidaddukt, GC-376 freier Säure, beginnen . Der Syntheseweg beinhaltet die Bildung einer Peptidaldehy-Struktur, die durch spezifische Reaktionsbedingungen erreicht wird, die die Stabilität und Aktivität der Verbindung gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von GC-373 beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung fortschrittlicher Reinigungsverfahren, um die gewünschte Verbindung aus Reaktionsgemischen zu isolieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

GC-373 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Aldehydgruppe in GC-373 zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nucleophile können in Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen der Verbindung und substituierte Peptide mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

GC-373 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung von Peptidaldehy-Reaktionen und -Mechanismen verwendet.

Biologie: Untersucht auf seine Rolle bei der Hemmung viraler Proteasen und sein Potenzial als antivirales Mittel.

Medizin: Erforscht für therapeutische Anwendungen bei Coronavirus-Infektionen, einschließlich SARS-CoV-2.

Wirkmechanismus

GC-373 entfaltet seine Wirkung durch Hemmung der Hauptprotease (M-Pro) von Coronaviren . Die Verbindung bindet an die aktive Stelle der Protease und verhindert so, dass sie funktionelle Proteine spaltet und aktiviert, die für die virale Replikation und Transkription erforderlich sind . Diese Hemmung stört den viralen Lebenszyklus und reduziert die virale Replikation .

Wirkmechanismus

Target of Action

GC-373 is a peptide aldehyde that primarily targets the M pro (also known as 3CL pro) , a viral encoded protease . This protease plays a crucial role in cleaving and activating functional proteins involved in viral replication and transcription .

Mode of Action

GC-373 acts as an inhibitor of the M pro protease . By inhibiting this protease, GC-373 prevents the maturation of functional viral proteins, thereby hindering the replication and transcription of the virus .

Biochemical Pathways

It is known that the compound interferes with the viral replication and transcription process by inhibiting the m pro protease . This protease is responsible for cleaving and activating functional proteins that are essential for the virus’s life cycle .

Result of Action

GC-373 has been shown to effectively inhibit and reduce the RNA copies of SARS-CoV-2 in Vero E6 cells . This suggests that GC-373 holds therapeutic potential for Covid-19 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

GC-373 is synthesized through a series of chemical reactions starting from the bisulfide adduct, GC-376 free acid . The synthetic route involves the formation of a peptide aldehyde structure, which is achieved through specific reaction conditions that ensure the stability and activity of the compound .

Industrial Production Methods

The industrial production of GC-373 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the desired compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

GC-373 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the aldehyde group in GC-373.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted peptides with different functional groups .

Wissenschaftliche Forschungsanwendungen

GC-373 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying peptide aldehyde reactions and mechanisms.

Biology: Investigated for its role in inhibiting viral proteases and its potential as an antiviral agent.

Medicine: Explored for therapeutic applications against coronavirus infections, including SARS-CoV-2.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Benzyloxycarbonyl-L-leucyl-3-(2-oxopyrrolidin-3-yl)-L-alaninal: Ein weiteres Peptidaldehy mit ähnlichen inhibitorischen Eigenschaften.

Einzigartigkeit

GC-373 ist einzigartig aufgrund seiner starken Hemmung der Hauptprotease (M-Pro) in verschiedenen Coronavirus-Stämmen, einschließlich SARS-CoV-2 . Seine Fähigkeit, die virale Replikation und Transkription zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Entwicklung von antiviralen Medikamenten .

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-(2-oxopyrrolidin-3-yl)propan-2-yl]amino]pentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O5/c1-14(2)10-18(24-21(28)29-13-15-6-4-3-5-7-15)20(27)23-17(12-25)11-16-8-9-22-19(16)26/h3-7,12,14,16-18H,8-11,13H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)/t16?,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYENXTYKACLCGO-FQECFTEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)C=O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201104180 | |

| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201104180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333231-44-9 | |

| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333231-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201104180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B3098238.png)

![[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B3098241.png)

![tert-butyl N-[4-(2-chloroacetamido)butyl]carbamate](/img/structure/B3098267.png)

![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)

amine](/img/structure/B3098324.png)

![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)